molecular formula C15H19NO B7501170 Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B7501170
M. Wt: 229.32 g/mol
InChI Key: LSKVWYNUWVJWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, also known as TH-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential psychoactive properties.

Mechanism of Action

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone.
Biochemical and Physiological Effects:
Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to cause hyperlocomotion and stereotypy in animals.

Advantages and Limitations for Lab Experiments

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has the advantage of being a relatively new synthetic cathinone, which means that there is still much to be learned about its potential psychoactive properties. However, its use in lab experiments is limited by its potential for abuse and its legal status in many countries.

Future Directions

There are several future directions for Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone research. One area of interest is the potential use of Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone as a treatment for depression and anxiety. Another area of interest is the development of new synthetic cathinones with improved therapeutic potential and reduced potential for abuse. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone.

Synthesis Methods

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of pyrrolidine with 2,3,4,5-tetrahydronaphthalene-2-carboxylic acid to form Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone. Reductive amination involves the reaction of 2,3,4,5-tetrahydronaphthalene-2-carboxylic acid with pyrrolidine and a reducing agent to form Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone. The Mannich reaction involves the reaction of 2,3,4,5-tetrahydronaphthalene-2-carboxylic acid with formaldehyde and pyrrolidine to form Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone.

Scientific Research Applications

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been used in scientific research to study its potential psychoactive properties. It has been shown to have stimulant and euphoric effects, similar to other synthetic cathinones. Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has also been studied for its potential use as a treatment for depression and anxiety.

properties

IUPAC Name

pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h7-8,11H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKVWYNUWVJWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

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